molecular formula C7H9ClN2 B3065682 2-Amino-3-chloro-4,6-dimethylpyridine CAS No. 56960-78-2

2-Amino-3-chloro-4,6-dimethylpyridine

Cat. No. B3065682
CAS RN: 56960-78-2
M. Wt: 156.61 g/mol
InChI Key: AMWFMUVCKSXNHV-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethylpyridine is a nonsteroidal anti-inflammatory drug that inhibits the production of prostaglandins and leukotrienes . It binds to the cyclooxygenase enzyme and blocks its conversion of arachidonic acid to prostaglandin H2 .


Synthesis Analysis

The reaction of 2-chloro-4,6-dimethylpyridine-3-carbonitrile with hydrazine hydrate, hydroxylamine, and anthranilic acid afforded the corresponding pyrazolo, isoxazolo, and pyridoquinazoline derivatives . Another synthesis method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives .


Molecular Structure Analysis

The molecular modeling of this compound shows that it has an unpaired amino function and an amide . The IR, 1H-NMR, 13C-NMR, and ESI-HRMS data provide further details about the molecular structure .


Chemical Reactions Analysis

The key step in the conversion of 2-chloro-4,6-dimethylpyridine-3-carbonitrile is the nucleophilic substitution of a hydrogen atom by a cyano group . Other reactions include aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .


Physical And Chemical Properties Analysis

2-Amino-4,6-dimethylpyridine is a crystalline powder with a melting point of 63-64 °C and a boiling point of 235 °C . It is soluble in water at a concentration of 5.5 g/100mL at 20 °C .

Scientific Research Applications

Synthesis and Derivative Formation

2-Amino-3-chloro-4,6-dimethylpyridine serves as a precursor in the synthesis of various heterocyclic compounds. For instance, its reactions with different reagents such as hydrazine hydrate, hydroxylamine, and anthranilic acid yield pyrazolo, isoxazolo, and pyridoquinazoline derivatives, respectively (Yassin, 2009). These derivatives have potential applications in pharmaceuticals and materials science.

Role in Supramolecular Chemistry

This compound plays a significant role in supramolecular chemistry, particularly in forming non-classical supramolecular interactions. For example, its derivatives form complex structures with tetrahalocuprate(II) salts, demonstrating the importance of non-classical N-H⋯X hydrogen bonding in their structure (Haddad, AlDamen, & Willett, 2006). These interactions are crucial in understanding the assembly and properties of supramolecular systems.

Application in Photodimerization

This compound is involved in photodimerization processes. Ultraviolet irradiation of its derivatives leads to the formation of 1,4-dimers. The unique chemical and physical properties of these dimers are of interest in photochemistry and molecular engineering (Taylor & Kan, 1963).

Antileishmanial Activity

Derivatives of this compound have shown antileishmanial activity. Compounds synthesized by integrating its amino function into a 2-imidazolidinone structure exhibited potent inhibition against Leishmania mexicana, both in vitro and in vivo (Abdala, Robert, Pape, Wielgosz, Robert-Piessard, & Baut, 2000). This suggests potential applications in developing new treatments for leishmaniasis.

Crystallographic Studies

Crystallographic studies of this compound derivatives provide insights into molecular structures and interactions. For example, the study of its hydrated molecular salt revealed significant details about N—H⋯O, N—H⋯Cl, and O—H⋯Cl hydrogen bonds, and aromatic π–π stacking interactions (Al-Dajani, Talaat, Salhin, Hemamalini, & Fun, 2011). These findings are valuable in the field of crystal engineering and pharmaceutical design.

Mechanism of Action

The mechanism of action of 2-Amino-4,6-dimethylpyridine involves binding to the cyclooxygenase enzyme and blocking its conversion of arachidonic acid to prostaglandin H2 . This inhibits the production of prostaglandins and leukotrienes, which are involved in inflammation.

Safety and Hazards

This chemical is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

3-chloro-4,6-dimethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-4-3-5(2)10-7(9)6(4)8/h3H,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWFMUVCKSXNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1Cl)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482439
Record name 2-Amino-3-chloro-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56960-78-2
Record name 3-Chloro-4,6-dimethyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56960-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-chloro-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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